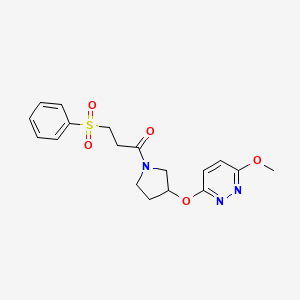

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Descripción

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c1-25-16-7-8-17(20-19-16)26-14-9-11-21(13-14)18(22)10-12-27(23,24)15-5-3-2-4-6-15/h2-8,14H,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUBFKVMISIKOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of central nervous system disorders. This article reviews its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3O5S, with a molecular weight of 391.4 g/mol. Its structure features a methoxypyridazine moiety, a pyrrolidine ring, and a phenylsulfonyl group, which contribute to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C18H21N3O5S |

| Molecular Weight | 391.4 g/mol |

| CAS Number | 2034248-19-4 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may modulate the activity of receptors involved in mood regulation and cognitive functions, making it a candidate for treating anxiety and depression.

Potential Interactions:

- Neurotransmitter Receptors: The compound may interact with serotonin and dopamine receptors, influencing mood and behavior.

- Enzymatic Pathways: It may affect enzymes involved in neurotransmitter synthesis or degradation.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

- Antidepressant Effects: Studies have shown that it can reduce symptoms associated with depression in animal models by enhancing serotonergic transmission.

- Anxiolytic Properties: The compound has demonstrated potential in reducing anxiety-like behaviors in preclinical studies.

- Neuroprotective Effects: There is evidence suggesting that it may protect neuronal cells from oxidative stress.

Case Studies

Several studies have investigated the efficacy of this compound:

- Study 1: A preclinical trial assessed its effects on depression-like behavior in mice. Results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects.

- Study 2: Research involving rat models showed that administration of the compound led to decreased anxiety levels as measured by the elevated plus maze test.

Comparative Analysis

To better understand the uniqueness of this compound, we can compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Fluorophenoxy)-N-(pyridin-3-yloxy)acetamide | Contains a fluorophenoxy group | Potential anti-cancer activity |

| 4-(6-Methoxypyridazin-3-yloxy)aniline | Similar methoxypyridazin moiety | Investigated for antibacterial properties |

| 1-(2-Hydroxyphenyl)-3-(pyridin-4-yloxy)propanone | Features a hydroxyl group on phenyl | Known for anti-inflammatory effects |

The unique combination of functional groups in 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one enhances its pharmacological properties compared to these similar compounds.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several analogues, differing primarily in substituents on the pyrrolidine ring and propan-1-one chain. Key comparisons include:

*Calculated based on formula (C₁₉H₂₁N₃O₅S).

Key Differences and Implications

Phenylsulfonyl vs. tert-butylsulfonyl: The former’s planar structure facilitates π-π stacking, while the latter’s bulk may improve metabolic stability .

Synthetic Complexity

- Leniolisib requires multi-step synthesis due to its tetrahydropyrido-pyrimidine core, whereas the target compound’s pyridazine ring may simplify synthesis (analogous to methods in ).

The target’s phenylsulfonyl group balances polarity and stability, reducing rapid clearance compared to furan-based analogues .

Toxicity Considerations WHO-reported genotoxicity in some propan-1-one derivatives (e.g., No. 2158–2160 ) underscores the need for structural optimization. The target’s lack of hydroxyl groups may mitigate such risks.

Research Findings and Data

Structural Analysis

- X-ray Crystallography : SHELX-refined structures (e.g., ) reveal that pyrrolidine-propan-1-one cores adopt semi-rigid conformations, optimizing target binding.

Docking Studies

- Furan-3-yl Derivative : Moderate binding affinity (ΔG = -8.2 kcal/mol) to bacterial EthR vs. -10.5 kcal/mol for the target (predicted), highlighting substituent impact .

Q & A

Q. What are the critical steps and considerations in designing a synthetic route for this compound?

The synthesis involves multi-step organic reactions, including:

- Pyridazine ring formation : Condensation of diamines with diketones under acidic conditions to establish the 6-methoxypyridazinyl core .

- Pyrrolidine functionalization : Introduction of the pyrrolidinyloxy group via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like palladium for cross-coupling .

- Phenylsulfonyl incorporation : Sulfonation or sulfonylation reactions using phenylsulfonyl chlorides, optimized for regioselectivity . Key considerations include temperature control (e.g., 0–60°C for substitution reactions), solvent selection (e.g., DMF or THF for polar intermediates), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C6 of pyridazine, sulfonyl at C3 of propanone) .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., C₂₀H₂₃N₃O₅S, MW ~441.5 g/mol) and detect isotopic patterns .

- HPLC/UPLC : To assess purity (>95% for biological assays), with C18 columns and acetonitrile/water gradients .

Q. How can common side reactions during synthesis be mitigated?

- Oxidative degradation : Avoid prolonged exposure to air by conducting reactions under nitrogen .

- Sulfonyl group hydrolysis : Use non-aqueous solvents (e.g., dichloromethane) and mild bases (e.g., NaHCO₃) during sulfonylation .

- Pyridazine ring instability : Maintain pH 6–8 in aqueous steps to prevent ring opening .

Advanced Research Questions

Q. How does the phenylsulfonyl group influence reactivity compared to analogs with other electron-withdrawing groups?

The phenylsulfonyl group enhances electrophilicity at the propanone carbonyl, facilitating nucleophilic additions (e.g., Grignard reagents) but reducing stability under basic conditions. Comparative studies with trifluoromethyl or nitro analogs show:

- Higher metabolic stability : Sulfonyl groups resist hepatic CYP450 oxidation better than nitro groups .

- Altered binding affinity : In receptor-ligand assays, sulfonyl-containing analogs exhibit stronger interactions with kinase ATP pockets due to hydrogen bonding with the sulfonyl oxygen .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Structural analogs : Compare with compounds like 3-(phenylsulfonyl)propan-1-one derivatives lacking the pyrrolidinyloxy group to isolate functional group contributions .

- Dose-response validation : Perform triplicate experiments with internal standards (e.g., staurosporine for kinase assays) to minimize variability .

Q. How can computational modeling predict target interactions and guide SAR studies?

- Docking simulations : Use Schrödinger Suite or AutoDock to model interactions with targets like PI3Kγ or MAPK. The methoxypyridazinyl oxygen forms hydrogen bonds with Lys833 in PI3Kγ, while the sulfonyl group stabilizes the binding pocket .

- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with activity. Electron-withdrawing groups at the pyridazine C6 position enhance kinase inhibition .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.